6-methyl-1H-imidazo[4,5-c]pyridin-4-amine 6-methyl-1H-imidazo[4,5-c]pyridin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18366043
InChI: InChI=1S/C7H8N4/c1-4-2-5-6(7(8)11-4)10-3-9-5/h2-3H,1H3,(H2,8,11)(H,9,10)
SMILES:
Molecular Formula: C7H8N4
Molecular Weight: 148.17 g/mol

6-methyl-1H-imidazo[4,5-c]pyridin-4-amine

CAS No.:

Cat. No.: VC18366043

Molecular Formula: C7H8N4

Molecular Weight: 148.17 g/mol

* For research use only. Not for human or veterinary use.

6-methyl-1H-imidazo[4,5-c]pyridin-4-amine -

Specification

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
IUPAC Name 6-methyl-1H-imidazo[4,5-c]pyridin-4-amine
Standard InChI InChI=1S/C7H8N4/c1-4-2-5-6(7(8)11-4)10-3-9-5/h2-3H,1H3,(H2,8,11)(H,9,10)
Standard InChI Key MSJBALGFDDQKRS-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C(=N1)N)N=CN2

Introduction

Chemical Structure and Nomenclature

6-Methyl-1H-imidazo[4,5-c]pyridin-4-amine consists of a bicyclic framework where an imidazole ring (positions 1–3) is fused to a pyridine ring (positions 4–6) at the 4,5-positions. The methyl substituent is located at the 6-position of the pyridine moiety, while the amine group occupies the 4-position (Figure 1). The IUPAC name derives from this substitution pattern, ensuring unambiguous identification.

Molecular Formula and Weight

  • Molecular Formula: C₇H₈N₄

  • Molecular Weight: 148.16 g/mol

These values are calculated by adding a methyl group (-CH₃) to the parent compound 1H-imidazo[4,5-c]pyridin-4-amine (C₆H₆N₄; MW 134.14 g/mol) .

Synthesis and Optimization

The synthesis of imidazo[4,5-c]pyridine derivatives typically involves cyclocondensation reactions. For 6-methyl-1H-imidazo[4,5-c]pyridin-4-amine, a plausible route adapts methodologies used for analogous compounds.

Zinc Triflate-Catalyzed Cyclization

A study by Chalapathi Institute of Engineering and Technology demonstrated that 3,4-diaminopyridine reacts with aldehydes in the presence of zinc triflate to yield 2-substituted imidazo[4,5-c]pyridines . While this method targets 2-aryl derivatives, substituting the aldehyde with a methyl-containing precursor could theoretically introduce the 6-methyl group. For example, using acetaldehyde or methyl-substituted aldehydes may facilitate the incorporation of the methyl moiety during cyclization.

Reaction Conditions:

  • Catalyst: Zinc triflate (30 mol%)

  • Solvent: Methanol, reflux

  • Time: 12–20 hours

  • Yield: 65–85% (for 2-aryl analogues)

This one-pot method avoids toxic reagents like POCl₃ and eliminates the need for isolating intermediate Schiff bases, enhancing synthetic efficiency .

Physicochemical Properties

While experimental data for 6-methyl-1H-imidazo[4,5-c]pyridin-4-amine are scarce, properties can be extrapolated from its parent structure and analogues (Table 1).

Table 1: Estimated Physicochemical Properties

PropertyValue (Estimated)Basis for Estimation
Density1.5–1.6 g/cm³Parent compound: 1.5 g/cm³
Boiling Point530–550°CParent compound: 529.3°C
LogP (Partition Coefficient)0.5–1.0Increased hydrophobicity due to methyl group
SolubilityLow in water; soluble in polar aprotic solvents (DMF, DMSO)Analogous imidazo-pyridines

The methyl group enhances lipophilicity compared to the parent compound, potentially improving membrane permeability in biological systems.

Chemical Reactivity

The compound’s reactivity is dictated by its electron-rich imidazole ring and the amine group. Key reactions include:

Electrophilic Substitution

The imidazole ring undergoes electrophilic substitution at the 2-position, while the pyridine nitrogen may coordinate to metal ions. For example, nitration or halogenation reactions could introduce functional groups for further derivatization.

Oxidation and Reduction

  • Oxidation: The amine group may oxidize to a nitro or imine species under strong oxidizing conditions (e.g., KMnO₄).

  • Reduction: Catalytic hydrogenation could reduce the pyridine ring to a piperidine derivative, altering biological activity.

Biological Activity and Applications

Though direct studies on 6-methyl-1H-imidazo[4,5-c]pyridin-4-amine are lacking, structurally related imidazo-pyridines exhibit notable bioactivities:

Enzyme Inhibition

The planar aromatic system allows π-π stacking interactions with enzyme active sites. For instance, analogues inhibit kinases involved in cancer proliferation, suggesting potential therapeutic applications .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for synthesizing kinase inhibitors or antimicrobial agents. Its methyl group offers a site for further functionalization via cross-coupling reactions.

Materials Science

Conjugated imidazo-pyridines are explored in organic electronics due to their electron-transport properties. The methyl substituent could modulate crystallinity and solubility in thin-film devices.

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